An In-depth Technical Guide to the Physicochemical Properties of 2-methyl-5-nitro-1-(propan-2-yl)-1H-1,3-benzodiazole
An In-depth Technical Guide to the Physicochemical Properties of 2-methyl-5-nitro-1-(propan-2-yl)-1H-1,3-benzodiazole
Introduction
Derivatives of benzimidazole are a significant class of heterocyclic compounds that are of considerable interest in the fields of medicinal chemistry and drug development. Their versatile bicyclic structure serves as a key pharmacophore in a wide array of therapeutic agents, exhibiting antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This guide provides a detailed technical overview of the molecular weight and crystal structure of a specific derivative, 2-methyl-5-nitro-1-(propan-2-yl)-1H-1,3-benzodiazole.
This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the fundamental physicochemical characteristics of this compound. While experimental crystallographic data for this specific N-isopropylated derivative is not publicly available, this guide will leverage data from a closely related analogue, 2-methyl-5-nitro-1H-benzimidazole, to provide insights into its structural properties. Furthermore, a detailed, field-proven protocol for single-crystal X-ray diffraction is presented to enable researchers to determine the crystal structures of this and similar novel compounds.
Molecular Weight
The molecular weight of a compound is a fundamental property, crucial for stoichiometric calculations in synthesis, analytical characterization, and formulation development.
Theoretical Calculation
The molecular formula for 2-methyl-5-nitro-1-(propan-2-yl)-1H-1,3-benzodiazole is C₁₁H₁₃N₃O₂ . The molecular weight is calculated based on the atomic masses of its constituent elements.[1][2][3][4]
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Carbon (C): 11 atoms × 12.011 u = 132.121 u
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Hydrogen (H): 13 atoms × 1.008 u = 13.104 u[3]
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Nitrogen (N): 3 atoms × 14.007 u = 42.021 u[5]
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Oxygen (O): 2 atoms × 15.999 u = 31.998 u[4]
Total Molecular Weight = 219.244 g/mol
This calculated molecular weight is essential for experimental procedures such as mass spectrometry, where the detected mass-to-charge ratio is used to confirm the identity of the synthesized compound. For comparison, the related compound 2-Isopropyl-5-nitro-1H-benzo[d]imidazole, which differs in the position of the isopropyl group, has a computed molecular weight of 205.21 g/mol .[6]
Crystal Structure Analysis
The three-dimensional arrangement of atoms in a crystalline solid, or its crystal structure, dictates many of a material's properties, including solubility, melting point, and bioavailability. As of the latest database searches, a definitive crystal structure for 2-methyl-5-nitro-1-(propan-2-yl)-1H-1,3-benzodiazole has not been deposited in the Cambridge Structural Database (CSD) or other publicly accessible repositories.
However, we can infer significant structural characteristics from the experimentally determined crystal structure of its parent compound, 2-methyl-5-nitro-1H-benzimidazole monohydrate . This analogue provides a robust model for the core benzimidazole ring system.
Structural Insights from an Analogue: 2-methyl-5-nitro-1H-benzimidazole
The crystal structure of 2-methyl-5-nitro-1H-benzimidazole monohydrate reveals that the benzimidazole molecule is nearly planar. This planarity is a common feature of fused aromatic ring systems. In the crystal lattice, the molecules are stabilized by a network of hydrogen bonds involving the water molecules of hydration, as well as π–π stacking interactions between the aromatic rings of adjacent molecules.
The key crystallographic data for this analogue are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₈H₇N₃O₂·H₂O |
| Molecular Weight | 195.18 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.9051 (10) |
| b (Å) | 7.1309 (11) |
| c (Å) | 10.0653 (15) |
| α (°) | 79.421 (3) |
| β (°) | 73.062 (3) |
| γ (°) | 67.517 (3) |
| Volume (ų) | 436.61 (11) |
| Z | 2 |
Data sourced from the analysis of 2-methyl-5-nitro-1H-benzimidazole monohydrate.
For 2-methyl-5-nitro-1-(propan-2-yl)-1H-1,3-benzodiazole, the addition of the bulky isopropyl group at the N1 position would be expected to introduce significant steric hindrance. This would likely influence the intermolecular packing in the crystal lattice, potentially disrupting the π–π stacking observed in the unsubstituted analogue and leading to a different crystal system and unit cell parameters.
Caption: 2D structure of 2-methyl-5-nitro-1-(propan-2-yl)-1H-1,3-benzodiazole.
Experimental Protocol: Single-Crystal X-ray Diffraction
The definitive method for determining the crystal structure of a novel compound is single-crystal X-ray diffraction. The following protocol outlines the essential steps for this process.
Step 1: Crystal Growth
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Rationale: The quality of the diffraction data is directly dependent on the quality of the single crystal. The ideal crystal should be well-formed, with smooth faces and no visible defects, and of an appropriate size (typically 0.1-0.3 mm in each dimension).
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Procedure:
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Dissolve the purified compound in a suitable solvent or a mixture of solvents to near saturation. Common solvents include ethanol, methanol, acetonitrile, and ethyl acetate.
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Employ a slow evaporation technique by leaving the solution in a loosely covered vial at a constant temperature.
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Alternatively, use a solvent/anti-solvent vapor diffusion method. Place the solution of the compound in a small vial, and place this vial inside a larger, sealed container with an "anti-solvent" (a solvent in which the compound is poorly soluble). The slow diffusion of the anti-solvent vapor into the compound's solution will gradually decrease its solubility, promoting crystal growth.
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Step 2: Crystal Mounting and Data Collection
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Rationale: The crystal must be mounted on the diffractometer in a way that allows it to be rotated through all possible orientations while being bathed in the X-ray beam.
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Procedure:
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Select a suitable crystal under a microscope.
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Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
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Place the goniometer head on the diffractometer.
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Cool the crystal to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage.
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Center the crystal in the X-ray beam.
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Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers with CCD or CMOS detectors can collect a complete dataset in a matter of hours.
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Step 3: Structure Solution and Refinement
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Rationale: The positions of the atoms in the unit cell are determined from the intensities of the diffracted X-ray beams. This initial model is then refined to best fit the experimental data.
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Procedure:
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Process the raw diffraction images to integrate the intensities of the diffraction spots and apply corrections for experimental factors.
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Determine the unit cell parameters and the space group from the diffraction pattern.
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Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
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Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.
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Locate and refine hydrogen atoms, if possible, from the difference Fourier map or place them in calculated positions.
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Validate the final structure using metrics such as R-factors and goodness-of-fit.
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